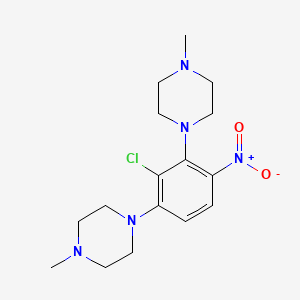
1,1'-(2-chloro-4-nitro-1,3-phenylene)bis(4-methylpiperazine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(2-chloro-4-nitro-1,3-phenylene)bis(4-methylpiperazine) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMMP and is a member of the piperazine family of compounds. CMMP has been shown to have several interesting properties that make it a promising candidate for use in various research fields.
作用机制
The exact mechanism of action of CMMP is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the inflammatory response. CMMP has been shown to inhibit the activity of several key enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
CMMP has been shown to have several interesting biochemical and physiological effects. In addition to its anti-inflammatory properties, CMMP has also been shown to have potent antioxidant activity. This compound has been shown to scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using CMMP in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, making it an ideal candidate for use in various research applications. However, one of the limitations of using CMMP is its potential toxicity. This compound has been shown to be toxic at high concentrations, and care must be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for research involving CMMP. One promising area of research involves the development of novel drug candidates based on the structure of CMMP. Researchers are currently exploring the potential of modifying the structure of CMMP to develop more potent and selective compounds for use in various therapeutic applications. Additionally, researchers are also exploring the potential of using CMMP as a tool for studying the mechanisms of inflammation and oxidative stress in various disease states. By gaining a better understanding of the mechanisms involved in these processes, researchers may be able to develop more effective treatments for a wide range of diseases.
合成方法
The synthesis of CMMP is a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine. The reaction is typically carried out in the presence of a catalyst and under carefully controlled conditions to ensure high yields of the desired product. The synthesis of CMMP has been extensively studied, and several different methods have been developed for its production.
科学研究应用
CMMP has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of CMMP as a potential drug candidate for the treatment of various diseases. CMMP has been shown to have potent anti-inflammatory properties and has been studied as a potential treatment for conditions such as arthritis, asthma, and other inflammatory disorders.
属性
IUPAC Name |
1-[2-chloro-3-(4-methylpiperazin-1-yl)-4-nitrophenyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O2/c1-18-5-9-20(10-6-18)13-3-4-14(22(23)24)16(15(13)17)21-11-7-19(2)8-12-21/h3-4H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOVTHJMUNPOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-bis(4-methylpiperazin-1-yl)-4-nitro-benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate](/img/structure/B5090482.png)
![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
![(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5090500.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)
![2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5090533.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine](/img/structure/B5090537.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5090541.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5090560.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5090561.png)
![N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5090569.png)